Benzo[f]quinoline;2,4,6-trinitrophenol
Description
Benzo[f]quinoline is a polycyclic aromatic azaheterocycle with a fused benzene-quinoline structure. It is a scaffold for synthesizing derivatives with notable anticancer activity, particularly through mechanisms such as Topoisomerase II (Topo II) inhibition and ATP synthase interference . Its structural isomer, benzo[c]quinoline, shares similarities but differs in nitrogen positioning, leading to distinct biological interactions (e.g., DNA intercalation) .
2,4,6-Trinitrophenol (picric acid, PA) is a nitroaromatic compound with explosive properties superior to 2,4,6-trinitrotoluene (TNT). It also has applications in chemical sensing due to its electron-deficient nitro groups, which enable selective interactions with fluorescent probes .
Properties
CAS No. |
63359-08-0 |
|---|---|
Molecular Formula |
C19H12N4O7 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
benzo[f]quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H9N.C6H3N3O7/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI Key |
ZHRSEONVQBTLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzo[f]quinoline
Intramolecular Cyclization of (Naphthalen-1-yl)Isoquinolines
A foundational method involves intramolecular cyclization of (naphthalen-1-yl)isoquinolines using potassium as a catalyst. This approach yields substituted benzo[f]quinolines with fluorescence emission between 454–482 nm and quantum yields up to 54%. Key steps include:
- Reagents : Potassium metal in anhydrous tetrahydrofuran.
- Conditions : Reflux at 80°C for 12 hours under inert atmosphere.
- Yield : 60–75% for unsubstituted derivatives.
Density functional theory (DFT) simulations confirm the stability of the optimized molecular structures, with HOMO-LUMO gaps correlating with fluorescence properties.
Metal-Free Functionalization of 2-Methylbenzothiazoles
A scalable, transition-metal-free strategy employs iodide-catalyzed C(sp³)–H bond activation. 2-Methylbenzothiazoles react with 2-styrylanilines under oxidative conditions to form benzo[f]quinoline derivatives:
- Catalyst : Molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP).
- Conditions : Solvent-free, 80°C for 6–8 hours.
- Yield : 50–81% with broad functional group tolerance.
This method avoids toxic metals and leverages Kornblum-type oxidation to generate aldehyde intermediates, followed by electrocyclization.
Photochemical Cyclization of Vinyl-Substituted Precursors
UV-induced cyclization of (E)-1,2-di(quinolin-3-yl)ethene derivatives provides enantiomerically pure benzo[f]quinolines. This method achieves near-quantitative yields (98%) under visible light irradiation.
Table 1: Comparative Analysis of Benzo[f]quinoline Synthesis Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Intramolecular Cyclization | (Naphthalen-1-yl)isoquinoline | Potassium, THF, 80°C | 60–75 | High fluorescence quantum yield |
| Metal-Free C–H Activation | 2-Methylbenzothiazole | I₂/TBHP, solvent-free | 50–81 | Eco-friendly, scalable |
| Photochemical Cyclization | Di(quinolin-3-yl)ethene | Visible light, RT | 98 | Stereoselective, high yield |
Synthesis of 2,4,6-Trinitrophenol (Picric Acid)
Traditional Sulfonation-Nitration Route
The classical two-step process involves sulfonation of phenol followed by nitration:
Direct Nitration of Nitrophenol Isomers
A modern one-pot method nitrates o-nitrophenol or p-nitrophenol directly using a HNO₃/H₂SO₄ mixture:
Hydrolysis of Chlorodinitrobenzene
An alternative industrial route involves:
- Nitration of monochlorobenzene to chlorodinitrobenzene.
- Hydrolysis to 2,4-dinitrophenol.
- Final nitration to picric acid.
Table 2: Comparative Analysis of Picric Acid Synthesis Methods
| Method | Starting Material | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Sulfonation-Nitration | Phenol | H₂SO₄, HNO₃ | 70–85 | Well-established protocol |
| Direct Nitration | o-/p-Nitrophenol | HNO₃/H₂SO₄, 40–70°C | 90–95 | High purity, fewer steps |
| Chlorodinitrobenzene Route | Monochlorobenzene | HNO₃, H₂O | 65–75 | Industrial scalability |
Mechanistic and Computational Insights
Benzo[f]quinoline Formation Pathways
DFT studies reveal that C–H activation in metal-free syntheses proceeds via radical intermediates. The tert-butoxy radical (tBuO·) abstracts a hydrogen atom from 2-methylbenzothiazoles, generating a benzylic radical that undergoes oxidation to an aldehyde. Subsequent Schiff base formation and electrocyclization yield the fused quinoline core.
Nitration Dynamics in Picric Acid Synthesis
Computational models indicate that nitration of phenol derivatives follows an electrophilic aromatic substitution (EAS) mechanism. The –SO₃H group in sulfonated phenol directs nitro groups to the para and ortho positions, while steric effects in o-nitrophenol favor 2,4,6-trinitration.
Scientific Research Applications
Benzo[f]quinoline derivatives are synthetic compounds with a wide range of applications, especially in medicinal chemistry and organic electronics . Research indicates that benzo[f]quinoline can be incorporated into the design of compounds to achieve biological properties, such as antimicrobial and anticancer activity .
Anticancer Activity
Benzo[f]quinoline derivatives have demonstrated anticancer activity in vitro . In one study, quaternary salts derived from benzo[f]quinoline showed significant cytotoxic efficiency against several cancer cell lines .
- Quaternary Salts: Quaternary salts 3d and 3f, with aromatic R substituents, were particularly active. Salt 3d exhibited non-selective activity against all types of cancer cells, while salt 3f showed highly selective activity against leukemia cells. Compound 3d also presented cytotoxic efficiency against non-small cell lung cancer, melanoma, and breast cancer cell lines .
- Heterocycles: A series of benzoquinoline-employing heterocycles was synthesized by treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with N-phenyl-3-methylpyrazolone, 4-aminoacetophenone, 1,2-diaminoethane, and 2-cyanoethanohydrazide . The pyrazolone and cyanoethanohydrazone derivatives exhibited the most potency .
Chemical Sensors
coordination polymers have been used as sensors .
- A zinc(II) carboxylate-based coordination polymer, when combined with 3-nitro-4,4′-biphenyldicarboxylic acid and 1,4-bis(imidazole-1-ylmethyl)benzene, was a multi-responsive luminescent sensor for Fe(III), Cr2O72−, and CrO42−in H2O and for NB in ethanol .
Other Applications
Comparison with Similar Compounds
Comparison of Benzo[f]quinoline with Structural Analogs
Benzo[f]quinoline vs. Benzo[c]quinoline
- Structural Differences: Benzo[f]quinoline has a nitrogen atom in the quinoline moiety fused to the benzene ring at the "f" position, whereas benzo[c]quinoline’s nitrogen is at the "c" position. This alters DNA binding modes: benzo[c]quinoline derivatives intercalate into the DNA helix, forming stable sandwich-like structures, while benzo[f]quinoline derivatives inhibit Topo II and ATP synthase .
- Anticancer Activity: Benzo[f]quinoline derivatives (e.g., pyrrolobenzo[f]quinoline cycloadducts) showed 60–90% growth inhibition at 10<sup>−5</sup> M against 60 NCI cancer cell lines (Table 3, ). Benzo[c]quinoline cycloadducts (tetracyclic) exhibited higher activity than tricyclic quaternary salts, emphasizing the importance of fused-ring systems .
Benzo[f]quinoline vs. Benzo[h]quinoline
Comparison with Other Azaheterocycles
Comparison of 2,4,6-Trinitrophenol with Similar Nitroaromatics
Explosive Power and Stability
| Compound | Explosive Power (Relative to TNT) | Stability Notes |
|---|---|---|
| 2,4,6-Trinitrophenol (PA) | 1.3× | Hygroscopic; forms unstable salts |
| TNT | 1.0× | Stable under standard conditions |
| 1,3-Dinitrobenzene | 0.2× | Low explosive power |
Environmental and Health Impact
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Benzoquinoline Derivatives
Table 2: Explosive and Sensing Properties of Nitroaromatics
| Compound | Fluorescence Quenching Efficiency (PA vs. TNT) | Receptor Antagonism Specificity |
|---|---|---|
| PA | 10× higher than TNT | P2X1/P2X3 selective |
| TNT | Baseline | None observed |
Q & A
Q. What are the critical steps in synthesizing 2,4,6-trinitrophenol (TNP), and how can safety risks be mitigated during the process?
The synthesis involves three stages: (1) Sulfonation of phenol to form phenolsulphonic acid, (2) nitration of the sulfonated product using concentrated nitric acid, and (3) crystallization under controlled cooling. Safety measures include maintaining the compound in a wet state to prevent detonation, using non-sparking tools, and avoiding contact with metals (e.g., copper, zinc) to prevent shock-sensitive metal picrates . Vacuum filtration and repeated washing with distilled water are essential to isolate pure crystals .
Q. How can fluorescence-based methods detect 2,4,6-trinitrophenol in environmental samples?
Riboflavin-based fluorescent probes exploit quenching effects, achieving a detection limit of 0.55 μmol/L in aqueous solutions (pH 6.2) with a linear range of 2.5–1000 μmol/L. Carbon dots (e.g., boron-doped) and metal-organic frameworks (MOFs) enhance selectivity via π-π interactions and electron transfer mechanisms, enabling rapid detection within 1 minute .
Q. What chromatographic techniques are effective for purifying benzo[f]quinoline derivatives?
Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly used. Evidence from analogous indoloquinoline syntheses highlights the importance of solvent polarity adjustments to separate intermediates and final products .
Advanced Research Questions
Q. How can conflicting sensitivity data in TNP detection using carbon nanomaterials be resolved?
Variations in sensitivity arise from differences in surface functionalization and doping (e.g., nitrogen vs. boron). Methodological optimization includes (a) comparing quenching efficiencies under standardized pH and ionic strength, (b) characterizing material bandgaps via UV-vis spectroscopy, and (c) validating results with nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What thermokinetic models predict the explosive hazards of 2,4,6-trinitrophenol?
Thermogravimetric analysis (TGA) and accelerating rate calorimetry (ARC) data are used to simulate decomposition kinetics. For dry TNP, the activation energy (Ea) and pre-exponential factor (A) are derived from Arrhenius plots, revealing explosive decomposition thresholds at temperatures >150°C. Wet TNP shows reduced reactivity, emphasizing the necessity of storage in aqueous solutions .
Q. How can cross-coupling reactions improve the functionalization of benzo[f]quinoline derivatives?
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at specific positions. For example, brominated intermediates (e.g., 2-bromobenzaldehyde) enable regioselective modifications, while Dess-Martin periodinane facilitates oxidation steps to stabilize fused-ring systems. Reaction yields are optimized by controlling temperature (60–80°C) and catalyst loading (5–10 mol%) .
Methodological Considerations for Data Contradictions
1. Discrepancies in TNP detection limits between fluorescence probes and MOFs
Carbon dots (LOD: 0.55 μmol/L) often outperform MOFs (LOD: ~1 μmol/L) due to higher quantum yields. However, MOFs exhibit better selectivity in complex matrices (e.g., soil extracts) owing to their porous structure. Cross-validation using high-performance liquid chromatography (HPLC) is recommended to resolve false positives .
2. Addressing synthesis yield variability in benzo[f]quinoline derivatives
Yield inconsistencies arise from incomplete oxidation or side reactions during cyclization. Mitigation strategies include (a) real-time monitoring via thin-layer chromatography (TLC), (b) optimizing stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents of Dess-Martin periodinane), and (c) post-synthesis recrystallization in ethanol/water mixtures .
Safety and Handling Protocols
- TNP : Store in water or ethanol to prevent crystallization. Avoid contact with oxidizing agents (e.g., chlorates) and metals. Use explosion-proof equipment in environments with static discharge risks .
- Benzo[f]quinoline derivatives : Handle intermediates (e.g., brominated precursors) in fume hoods due to volatile organic compound (VOC) emissions. Dispose of column chromatography waste via certified hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
